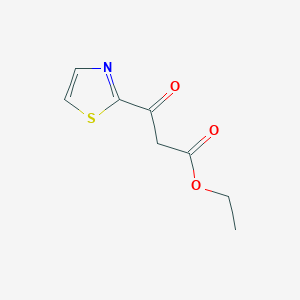![molecular formula C11H18N2S B1344654 [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine CAS No. 883541-34-2](/img/structure/B1344654.png)
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .Applications De Recherche Scientifique
Drug Synthesis and Design
Piperidine derivatives, including “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine”, are crucial in the pharmaceutical industry for drug construction. They are present in more than twenty classes of pharmaceuticals and serve as key building blocks for the synthesis of various drugs . The unique structure of this compound allows for the development of new medications with potential therapeutic effects.
Biological Activity Modulation
The piperidine moiety is a common feature in compounds exhibiting significant biological activity. Research into the biological activity of piperidine derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects . This compound’s ability to interact with biological systems makes it a valuable tool for medicinal chemistry.
Chemical Synthesis Methodology
The development of efficient methods for synthesizing piperidine derivatives is an important aspect of modern organic chemistry. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used to explore new synthetic pathways, including cyclization, cycloaddition, and multicomponent reactions . These methods can lead to the creation of novel compounds with diverse pharmacological applications.
Pharmacological Research
Piperidine derivatives are involved in the discovery and evaluation of potential drugs. The compound “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” can be used in pharmacological studies to assess its efficacy as a drug candidate for various diseases . Its structural features may contribute to its potential as a pharmacologically active agent.
Alkaloid Synthesis
Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. Piperidine derivatives are structurally similar to many alkaloids and can be used to synthesize alkaloid analogs. These analogs can then be studied for their potential as pharmaceuticals or agrochemicals .
Material Science Applications
The structural versatility of piperidine derivatives makes them suitable for material science applications. “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” could be used in the development of new materials with unique properties, such as conductive polymers or molecular recognition systems .
Safety and Hazards
The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.
Propriétés
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFXYFQDXOLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629570 |
Source


|
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883541-34-2 |
Source


|
| Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


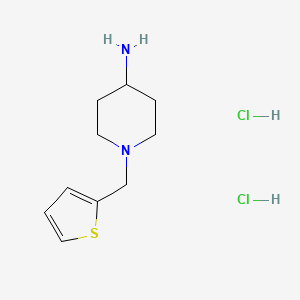
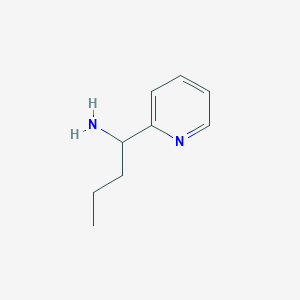

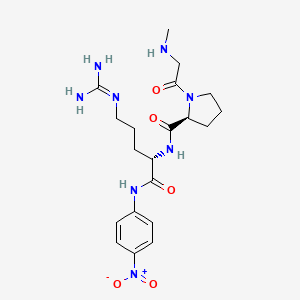
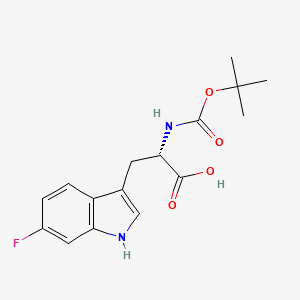
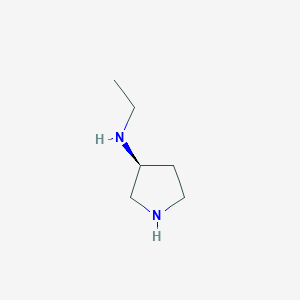

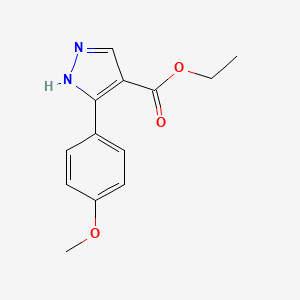

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
